trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions
Quinazoline Derivative Formation: : The initial step involves the cyclization of o-phenylenediamine with formic acid to produce the 2,4-dioxo-1,4-dihydroquinazoline core.
Methylene Bridge Introduction: : A suitable methylene donor, such as formaldehyde, is then used to attach the quinazoline core to the cyclohexane ring.
Carboxylic Acid Group Addition: : Finally, the trans-4-carboxylic acid group is introduced through a reaction with a carboxylating agent, such as carbon dioxide under high pressure or a Grignard reagent followed by acidic work-up.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the scaling up of the aforementioned synthetic route with optimizations for cost, yield, and environmental considerations. Process parameters like temperature, pressure, and solvent choice are crucial in maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of various quinazolinone derivatives.
Reduction: : The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: : Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinazolinone derivatives with additional oxygenated functional groups.
Reduction: : Alcohol derivatives of the original quinazoline core.
Substitution: : Compounds with various substituents replacing the methylene bridge hydrogen atoms.
Scientific Research Applications
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors, impacting various biological pathways.
Medicine: : Some derivatives have shown promise as therapeutic agents for conditions such as cancer, inflammation, and bacterial infections.
Industry: : Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The biological activity of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is primarily due to its interaction with molecular targets like enzymes and receptors. The quinazoline core can act as a scaffold for binding to active sites, while the carboxylic acid group helps in solubility and transport across biological membranes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
List of Similar Compounds
Gefitinib
Erlotinib
Tranexamic acid
This compound's distinct structural attributes make it a versatile and valuable chemical entity in various fields of research and industry.
Biological Activity
trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid (CAS No. 1217618-21-7) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, summarizing key findings from various studies, including data tables and relevant case studies.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- Appearance : White powder
- Hazard Classification : Irritant
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline compounds, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of anti-apoptotic proteins such as Bcl-2.
Key Findings:
- Inhibition of Bcl-2 Protein : Research has shown that certain derivatives can bind to Bcl-2 proteins, promoting apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of approximately 5.2 µM against Bcl-2 protein .
- Cell Viability Assays : MTT assays have been employed to assess the anti-proliferative effects of these compounds on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on similar quinazoline derivatives have shown effectiveness against a range of bacterial strains.
Case Study:
A study involving quinazoline derivatives demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored.
Research Insights:
- Cytokine Production : In vitro studies have indicated that the compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using animal models of inflammation have shown that administration of related compounds resulted in reduced swelling and pain responses .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Bcl-2 inhibition | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Cytokine downregulation |
IC50 Values for Related Compounds
| Compound Name | IC50 (µM) | Target Protein |
|---|---|---|
| This compound | 5.2 | Bcl-2 |
| Other Quinazoline Derivative | Varies | Multiple Targets |
Q & A
Q. What are the recommended synthetic routes for preparing trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid?
A robust synthesis involves multi-step functionalization of the cyclohexanecarboxylic acid core. For example:
- Step 1: Introduce the quinazoline-dione moiety via nucleophilic substitution or reductive amination.
- Step 2: Use BBr₃-mediated deprotection to remove ester groups (e.g., methyl esters) and generate the free carboxylic acid, as demonstrated in similar compounds .
- Purification: Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (>95%).
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- X-ray crystallography for absolute stereochemical confirmation (e.g., trans-configuration of substituents on the cyclohexane ring, as seen in analogous structures ).
- NMR spectroscopy :
- ¹H/¹³C NMR to verify methylene bridge (δ ~4.0–4.5 ppm for –CH₂–) and carboxylic acid protons (δ ~12–13 ppm).
- 2D experiments (COSY, HSQC) to resolve overlapping signals in the cyclohexane and quinazoline regions.
- High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₁₉H₂₀N₂O₅).
Q. What physicochemical properties are critical for experimental design?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Variable substituents : Modify the quinazoline-dione (e.g., halogenation at C6/C7) or cyclohexane (e.g., hydroxyl, fluorine) to assess impacts on target binding .
- Assay design : Use enzyme inhibition assays (e.g., kinases linked to the quinazoline scaffold) or cellular models (e.g., apoptosis in cancer lines).
- Data interpretation : Correlate substituent electronegativity with activity using QSAR models.
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Bioavailability factors : Test metabolic stability (e.g., liver microsomes) and plasma protein binding.
- Formulation adjustments : Use prodrug strategies (e.g., ester prodrugs) to enhance solubility, as seen in tranexamic acid derivatives .
- Dose-response validation : Conduct pharmacokinetic studies (Cmax, AUC) in rodent models.
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Target identification : Employ affinity chromatography or thermal shift assays with recombinant proteins.
- Structural biology : Co-crystallize the compound with its target (e.g., dihydrofolate reductase) to map binding interactions.
- Pathway analysis : Use transcriptomics/proteomics to identify downstream effects in treated cells.
Data Contradiction Resolution
Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?
- Controlled stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Degradation product identification : Compare fragmentation patterns with synthetic standards (e.g., decarboxylated derivatives).
- Environmental controls : Ensure consistent temperature (e.g., 37°C) and light exposure across experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
